molecular formula C9H9F B1354966 1-(1-Fluoroethenyl)-4-methylbenzene CAS No. 66472-50-2

1-(1-Fluoroethenyl)-4-methylbenzene

Cat. No.: B1354966
CAS No.: 66472-50-2
M. Wt: 136.17 g/mol
InChI Key: SEMWUIDVJMLIEX-UHFFFAOYSA-N
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Description

Scientific Research Applications

1-(1-Fluoroethenyl)-4-methylbenzene has a wide range of applications in scientific research:

Mechanism of Action

The activation of the C–F bond by transition-metal catalysts not only advances the fundamental understanding of the formation and reactivity of organometallic fluoride complexes but also provides a potential approach to partially fluorinated organic compounds from readily available perfluorinated bulk chemicals .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

The activation of the C–F bond by transition-metal catalysts provides a potential approach to partially fluorinated organic compounds from readily available perfluorinated bulk chemicals . This could pave the way for the development of new materials and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(1-Fluoroethenyl)-4-methylbenzene can be synthesized through several methods. One common approach involves the hydrodefluorination of fluorinated precursors using transition-metal catalysts. This method leverages the activation of the carbon-fluorine bond to introduce the fluoroethenyl group onto the benzene ring . Another method involves the reaction of 4-methylstyrene with fluorinating agents under controlled conditions to achieve selective fluorination .

Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes. These processes are optimized for high yield and selectivity, often employing specialized catalysts and reaction conditions to ensure efficient production .

Chemical Reactions Analysis

Types of Reactions: 1-(1-Fluoroethenyl)-4-methylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 1-(1-Fluoroethenyl)-4-methylbenzene is unique due to the combined presence of the fluoroethenyl and methyl groups, which confer distinct reactivity and properties. This combination makes it particularly useful in applications requiring specific electronic and steric characteristics .

Properties

IUPAC Name

1-(1-fluoroethenyl)-4-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F/c1-7-3-5-9(6-4-7)8(2)10/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEMWUIDVJMLIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60567962
Record name 1-(1-Fluoroethenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66472-50-2
Record name 1-(1-Fluoroethenyl)-4-methylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60567962
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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